Diethyl 2-(pyrimidin-2-yl)malonate

Descripción

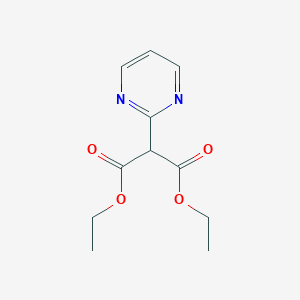

Structure

3D Structure

Propiedades

IUPAC Name |

diethyl 2-pyrimidin-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSDUMCXSKBVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367878 | |

| Record name | Diethyl (pyrimidin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164296-40-6 | |

| Record name | Diethyl (pyrimidin-2-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 2-(pyrimidin-2-yl)malonate: A Key Intermediate in Modern Drug Discovery

Abstract

Diethyl 2-(pyrimidin-2-yl)malonate is a specialized heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry and medicinal research. Its unique structure, combining a reactive malonic ester moiety with a pyrimidine core, makes it an invaluable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly in the development of novel therapeutics. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery, the pyrimidine scaffold is a recurring and vital structural motif found in a multitude of therapeutic agents, including kinase inhibitors and other targeted therapies. This compound emerges as a highly strategic intermediate, providing a direct and versatile entry point for introducing this key heterocycle into larger, more complex molecular architectures.

The compound's utility is rooted in the principles of malonic ester synthesis.[1] The central methylene group, positioned between two electron-withdrawing ester functionalities, exhibits significant acidity. This allows for easy deprotonation to form a stable carbanion, which can then act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The presence of the pyrimidin-2-yl group not only imparts specific physicochemical properties but also offers additional sites for chemical modification, further expanding its synthetic potential. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its practical application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Computational Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 164296-40-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2][4] |

| Molecular Weight | 238.24 g/mol | [2][4] |

| Synonym | Propanedioic acid, 2-(2-pyrimidinyl)-, 1,3-diethyl ester | [2] |

| Purity | Typically ≥95% | [2][4] |

| Topological Polar Surface Area (TPSA) | 78.38 Ų | [2] |

| LogP (calculated) | 0.6864 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 5 | [2] |

The structure is characterized by a central carbon atom substituted with a pyrimidine ring and two ethoxycarbonyl groups. This arrangement is key to its reactivity, which is dominated by the chemistry of the active methylene group.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group from the pyrimidine ring by the carbanion generated from diethyl malonate.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a robust method starting from 2-chloropyrimidine and diethyl malonate.

Materials:

-

2-Chloropyrimidine

-

Diethyl malonate[5]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0 °C using an ice bath. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the active methylene of diethyl malonate. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.

-

Carbanion Formation: Slowly add diethyl malonate (1.0 equivalent) dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt of diethyl malonate. Trustworthiness: The formation of the enolate is the critical step. Ensuring a complete reaction here, evidenced by the cessation of H₂ gas, is key to achieving a high yield.

-

Substitution Reaction: Dissolve 2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature. Heat the reaction to reflux (approx. 66 °C for THF) and monitor its progress using Thin Layer Chromatography (TLC). Expertise: The SNAr reaction is driven by the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative nitrogen atoms. Refluxing provides the necessary activation energy for the substitution to proceed efficiently.

-

Workup and Quenching: Once the reaction is complete (as indicated by TLC, showing consumption of the starting materials), cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Rationale: The washing steps remove inorganic salts and water-soluble impurities, purifying the desired product in the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Discovery

The primary value of this compound lies in its utility as a versatile precursor for more complex heterocyclic systems. The malonate moiety can be readily transformed, making it a powerful tool for molecular elaboration.

Key Transformations and Applications:

-

Decarboxylation: One of the two ester groups can be hydrolyzed and subsequently removed via decarboxylation upon heating. This provides a straightforward route to 2-(pyrimidin-2-yl)acetic acid esters, which are themselves valuable intermediates.[1]

-

Alkylation and Acylation: The active methylene proton can be removed again and the resulting carbanion can be alkylated or acylated. This allows for the introduction of diverse side chains at the position alpha to the pyrimidine ring, a common strategy in scaffold decoration for structure-activity relationship (SAR) studies.

-

Cyclization Reactions: The compound is an ideal starting material for constructing fused ring systems. For example, condensation reactions with reagents like urea or guanidine can lead to the formation of pyrimido[1,2-a]pyrimidine derivatives, which are prevalent in many biologically active compounds. The synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones through condensation with 2-aminopyridines is a well-established method.[6]

Visualization of Application Logic

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, guidelines can be established based on its structural analogs, primarily diethyl malonate.[7][8][9]

| Safety Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[7][9] Avoid contact with skin and eyes.[9] Keep away from heat, sparks, and open flames.[8] |

| First Aid (Eyes) | In case of eye contact, immediately rinse cautiously with water for several minutes.[8] |

| First Aid (Skin) | If on skin, wash off immediately with plenty of soap and water. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Storage at room temperature is generally acceptable.[2][4] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations, typically at a hazardous or special waste collection point.[7] |

Conclusion

This compound, CAS Number 164296-40-6 , is more than just a chemical compound; it is a strategic enabler in the synthesis of high-value molecules. Its well-defined reactivity, centered on the principles of malonic ester chemistry, combined with the presence of the biologically significant pyrimidine ring, makes it an indispensable tool for medicinal chemists. By understanding its properties, mastering its synthesis, and leveraging its versatile reactivity, researchers can significantly accelerate the discovery and development of next-generation therapeutics.

References

- Benchchem. (n.d.). Diethyl 2-(Pyridin-2-yl)malonate|CAS 39541-69-0.

- ChemScene. (n.d.). 164296-40-6 | this compound.

- Parchem. (n.d.). Diethyl 2-(pyridin-2-yl)malonate (Cas 52649-02-2).

- Cambridge Isotope Laboratories, Inc. (2023). DIETHYL MALONATE (2,2-D2, 98%) Safety Data Sheet.

- Achmem. (n.d.). diethyl 2-(pyridin-2-yl)malonate.

- Chemsrc. (n.d.). CAS#:84199-92-8 | diethyl 2-(2-(pyridin-2-yl)ethyl)malonate.

- Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate.

- Loba Chemie. (n.d.). DIETHYL MALONATE AR Safety Data Sheet.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 164296-40-6|this compound.

- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.

- ResearchGate. (2025). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.

- Wikipedia. (n.d.). Diethyl malonate.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 164296-40-6|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. isotope.com [isotope.com]

- 8. carlroth.com [carlroth.com]

- 9. lobachemie.com [lobachemie.com]

Diethyl 2-(pyrimidin-2-yl)malonate: A Technical Guide to its Molecular Structure and Synthetic Value

Introduction

Diethyl 2-(pyrimidin-2-yl)malonate is a specialized heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its molecular architecture, which combines the versatile reactivity of a malonate ester with the biologically relevant pyrimidine scaffold, positions it as a valuable building block in the synthesis of complex organic molecules. The pyrimidine ring is a cornerstone of numerous bioactive compounds, including nucleobases, and its incorporation into a malonate framework provides a synthetically adaptable intermediate for the construction of novel pharmaceutical agents.

This technical guide provides an in-depth exploration of the molecular structure, synthesis, and chemical reactivity of this compound. It is designed to equip researchers and drug development professionals with a comprehensive understanding of this compound's properties and its potential applications in contemporary organic synthesis.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are foundational to its handling, reactivity, and analytical characterization.

| Property | Value | Source |

| CAS Number | 164296-40-6 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Synonyms | Propanedioic acid, 2-(2-pyrimidinyl)-, 1,3-diethyl ester | [1] |

Structural Elucidation: An Analog-Based Approach

As of the latest literature review, specific, publicly available spectroscopic and crystallographic data for this compound is limited. However, a detailed structural analysis can be reliably inferred from the well-documented data of its constituent parts—the pyrimidine ring and the diethyl malonate moiety—as well as its close analog, diethyl 2-(pyridin-2-yl)malonate.

dot

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be characteristic. The ethyl ester groups will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The methine proton on the α-carbon, linking the pyrimidine and malonate moieties, will likely appear as a singlet. The protons of the pyrimidine ring will present as a doublet and a triplet, characteristic of the 2-substituted pyrimidine pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the α-carbon, and the carbons of the ethyl groups. The pyrimidine ring will display characteristic signals for its carbon atoms, with the carbon at the point of attachment to the malonate group being significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to show a strong absorption band in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. Aromatic C-H stretching from the pyrimidine ring would be expected just above 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, this compound would be expected to show a prominent peak for the molecular ion [M]⁺. A characteristic fragmentation pattern would involve the loss of the diethyl malonate moiety.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the nucleophilic aromatic substitution of a 2-halopyrimidine with diethyl malonate. This well-established reaction class in heterocyclic chemistry provides a reliable route to the target compound.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Procedure

I. Reagents and Equipment

-

2-Chloropyrimidine

-

Diethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

II. Step-by-Step Methodology

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of diethyl malonate (1.1 equivalents) in the anhydrous solvent is prepared.

-

Enolate Formation: To this solution, the strong base (e.g., NaH, 1.2 equivalents) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature, during which time the deprotonation of diethyl malonate to its enolate form occurs.

-

Nucleophilic Substitution: A solution of 2-chloropyrimidine (1.0 equivalent) in the anhydrous solvent is added dropwise to the malonate enolate solution.

-

Reaction Progression: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

III. Rationale Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of the highly basic sodium hydride and the resulting carbanion with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficacy of the strong base and the stability of the nucleophilic enolate.

-

Strong Base: A strong base is required to deprotonate the α-carbon of diethyl malonate, which has a pKa of approximately 13.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, separating the desired product from unreacted starting materials and byproducts.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the active methylene group and the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Reactions at the Active Methylene Group

-

Alkylation: The remaining acidic proton on the α-carbon can be removed by a base, allowing for the introduction of an alkyl group via reaction with an alkyl halide. This provides a route to more complex substituted pyrimidines.

-

Decarboxylation: Hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding 2-(pyrimidin-2-yl)acetic acid, a valuable synthon in its own right.

Potential Applications in Medicinal Chemistry

Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The structural motif of this compound is analogous to intermediates used in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2]. The ability to further functionalize this molecule at the α-carbon allows for the generation of a library of compounds for screening in various biological assays.

Conclusion

This compound is a molecule of considerable synthetic potential, bridging the gap between fundamental heterocyclic chemistry and applied medicinal chemistry. Its structure, which combines the reactivity of a malonate with the biological relevance of a pyrimidine, makes it a valuable tool for the synthesis of novel compounds. While detailed, specific experimental and characterization data for this particular molecule remain to be broadly published, its properties and reactivity can be confidently inferred from established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the utility of such versatile building blocks in drug discovery pipelines is poised to increase.

References

- Wikipedia. Diethyl malonate.

- Gaube, G., Mutter, J., & Leitch, D. C. (2024). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Article.

- CP Lab Safety. This compound, min 95%, 1 gram.

Sources

An In-depth Technical Guide to Diethyl 2-(pyrimidin-2-yl)malonate: Properties, Synthesis, and Applications

Introduction

Diethyl 2-(pyrimidin-2-yl)malonate is a specialized organic compound that holds significant value as a synthetic intermediate in medicinal chemistry and drug discovery. As a derivative of both pyrimidine and diethyl malonate, it combines the reactive potential of an active methylene group with the structural motif of a key nitrogen-containing heterocycle. The pyrimidine ring is a fundamental core in numerous bioactive molecules, including nucleic acids and a wide array of pharmaceuticals. Consequently, this compound serves as a versatile building block for constructing more complex molecular architectures, particularly those targeting biological pathways.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and applications of this compound, designed for researchers and professionals in the fields of organic synthesis and drug development.

Physicochemical and Computational Properties

The precise experimental determination of all physical properties for this compound is not widely published. However, its core characteristics can be defined by its molecular formula and computational data, supplemented by data from its parent compound, diethyl malonate, for context.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| IUPAC Name | Diethyl 2-(pyrimidin-2-yl)propanedioate | ChemScene[3] |

| CAS Number | 164296-40-6 | ChemScene[3] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | ChemScene[3] |

| Molecular Weight | 238.24 g/mol | ChemScene[3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Topological Polar Surface Area (TPSA) | 78.38 Ų | ChemScene[3] |

| LogP (calculated) | 0.6864 | ChemScene[3] |

| Hydrogen Bond Acceptors | 6 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 5 | ChemScene[3] |

For context, the parent compound, Diethyl Malonate (CAS: 105-53-3) , is a colorless liquid with a boiling point of 199 °C, a melting point of -50 °C, and a density of 1.055 g/mL at 25 °C. It is used in perfumes for its apple-like odor.[4]

Synthesis Pathway

The construction of the pyrimidine ring system is a cornerstone of heterocyclic chemistry.[2] this compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most direct and industrially relevant approach involves the reaction of a pyrimidine bearing a suitable leaving group at the 2-position, such as a halogen, with the enolate of diethyl malonate.

Causality of Experimental Choice:

-

Base Selection: A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is chosen to deprotonate the diethyl malonate, forming the carbanion (enolate). This is crucial because a nucleophilic base (e.g., NaOH) could hydrolyze the ester groups.

-

Substrate: 2-Chloropyrimidine is an ideal substrate. The chlorine atom activates the ring towards nucleophilic attack and serves as an excellent leaving group.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is used to dissolve the reactants and stabilize the charged intermediate of the SNAr mechanism.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a solution of diethyl malonate (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Enolate Formation: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas will cease upon complete formation of the sodium salt of diethyl malonate.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-chloropyrimidine (1.0 equivalent) in DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the active methylene group (α-carbon) positioned between two electron-withdrawing ester groups.

Malonic Ester Synthesis: Alkylation and Acylation

The protons on the α-carbon are significantly acidic (pKa ≈ 13 in DMSO) and can be readily removed by a suitable base to form a stabilized nucleophilic carbanion. This carbanion can then react with various electrophiles, most commonly alkyl halides, in a classic Malonic Ester Synthesis . This pathway is fundamental for introducing diverse substituents at the α-position.

Caption: General scheme for the alkylation of the title compound.

Hydrolysis and Decarboxylation

Like other malonic esters, this compound can undergo hydrolysis of its two ester groups under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-(pyrimidin-2-yl)malonic acid . Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to afford 2-(pyrimidin-2-yl)acetic acid .[1] This sequence is a powerful method for synthesizing substituted acetic acids.

Causality of Decarboxylation: The reaction proceeds through a cyclic transition state (a β-keto acid tautomer), which is sterically favorable and leads to the formation of an enol that quickly tautomerizes to the more stable acetic acid product.

Caption: Pathway for hydrolysis and subsequent decarboxylation.

Knoevenagel Condensation

The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. This base-catalyzed reaction is a classic carbon-carbon bond-forming method used to produce electron-deficient alkenes.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from its role as a scaffold for building more complex molecules.

-

Heterocyclic Synthesis: The compound is a precursor for fused heterocyclic systems. For example, condensation reactions with other bifunctional reagents can lead to the formation of novel ring systems with potential biological activity. Related structures are used to create pyrido[1,2-a]pyrimidin-4-ones, a core found in various therapeutic agents.[5]

-

Kinase Inhibitors: The pyrimidine ring is a well-known "hinge-binding" motif in many small-molecule kinase inhibitors used in oncology. This compound provides a convenient starting point for elaborating structures that can fit into the ATP-binding pocket of kinases. The synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, has been explored for its utility in creating such inhibitors.[6]

-

Bioactive Molecule Synthesis: The ability to easily introduce functionality via malonic ester synthesis allows for the creation of libraries of compounds for high-throughput screening. The pyrimidine moiety can interact with biological targets, while the side chain derived from the malonate fragment can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization Profile

For structural verification, the following spectroscopic signatures are expected.

Table 2: Predicted NMR and IR Data

| Technique | Expected Signals |

| ¹H NMR | δ ~8.7 ppm (d, 2H, pyrimidine C4-H, C6-H), δ ~7.3 ppm (t, 1H, pyrimidine C5-H), δ ~5.0 ppm (s, 1H, α-CH), δ ~4.3 ppm (q, 4H, -OCH₂ CH₃), δ ~1.3 ppm (t, 6H, -OCH₂CH₃ ) |

| ¹³C NMR | δ ~165 ppm (C=O), δ ~158 ppm (pyrimidine C4, C6), δ ~157 ppm (pyrimidine C2), δ ~120 ppm (pyrimidine C5), δ ~63 ppm (-O CH₂CH₃), δ ~50 ppm (α-C), δ ~14 ppm (-OCH₂CH₃ ) |

| IR Spectroscopy | ~1730-1750 cm⁻¹ (strong, sharp C=O stretch of ester), ~1550-1600 cm⁻¹ (C=N and C=C stretches of pyrimidine ring), ~1100-1300 cm⁻¹ (C-O stretch) |

Note: Predicted chemical shifts (δ) are approximate and may vary based on solvent and instrument.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on the closely related and well-documented compound, Diethyl Malonate .

-

Eye Irritation: Causes serious eye irritation.[7][8] Always wear appropriate eye protection, such as safety glasses or goggles.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.[9]

-

Fire Hazard: Diethyl malonate is a combustible liquid.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye/face protection.[10]

In case of exposure, follow standard first-aid procedures: flush eyes with water for several minutes, wash skin with soap and water, and move to fresh air if inhaled.[7] Always consult the supplier-specific SDS before use.

References

- Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate.

- Loba Chemie. (n.d.). DIETHYL MALONATE AR.

- Wikipedia. (n.d.). Diethyl malonate.

- ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.

- ChemSrc. (n.d.). diethyl 2-(2-(pyridin-2-yl)ethyl)malonate | CAS#:84199-92-8.

- Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- ResearchGate. (n.d.). Mechanism for diethyl 2‐(4‐(1‐(pyrimidin‐2‐yl)indolin‐7‐yl)....

- SciSpace. (n.d.). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. chemscene.com [chemscene.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. lobachemie.com [lobachemie.com]

- 8. vigon.com [vigon.com]

- 9. carlroth.com [carlroth.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Spectral Characteristics of Diethyl 2-(pyrimidin-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(pyrimidin-2-yl)malonate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyrimidine ring attached to a diethyl malonate moiety, makes it a valuable precursor for the synthesis of a variety of more complex molecules with potential therapeutic applications. Pyrimidine derivatives are well-established as crucial components in numerous biologically active compounds, including antiviral and anticancer agents. The malonate group, on the other hand, provides a versatile handle for further chemical modifications, such as the introduction of diverse substituents at the alpha-carbon.

This guide provides a comprehensive analysis of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not widely available in the public domain, this guide will provide a detailed, predicted analysis based on the well-established spectral properties of its constituent functional groups and analogous structures. This approach offers a robust framework for the identification and characterization of this important synthetic intermediate.

Chemical Structure and Properties

-

IUPAC Name: Diethyl 2-(pyrimidin-2-yl)propanedioate

-

Molecular Formula: C₁₁H₁₄N₂O₄[1]

-

Molecular Weight: 238.24 g/mol [1]

-

CAS Number: 164296-40-6[1]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a predicted analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrimidine ring and the two ethyl ester groups. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carbonyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine H-4, H-6 | ~8.8 - 9.0 | Doublet | 2H |

| Pyrimidine H-5 | ~7.4 - 7.6 | Triplet | 1H |

| Malonate CH | ~4.5 - 4.7 | Singlet | 1H |

| Ester CH₂ | ~4.2 - 4.4 | Quartet | 4H |

| Ester CH₃ | ~1.2 - 1.4 | Triplet | 6H |

Interpretation:

-

Pyrimidine Protons (H-4, H-6, H-5): The protons on the pyrimidine ring are expected to be in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. The H-4 and H-6 protons, being adjacent to two nitrogen atoms, would be the most deshielded. The H-5 proton will appear as a triplet due to coupling with the two adjacent H-4 and H-6 protons.

-

Malonate Methine Proton (CH): The single proton on the alpha-carbon of the malonate is significantly deshielded by both the adjacent pyrimidine ring and the two carbonyl groups. It is expected to appear as a singlet.

-

Ethyl Ester Protons (CH₂ and CH₃): The methylene protons (CH₂) of the ethyl groups are adjacent to the electron-withdrawing oxygen atoms of the ester functionality, and thus will appear as a quartet downfield. The methyl protons (CH₃) will be the most upfield signals, appearing as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~165 - 168 |

| Pyrimidine C-2 | ~160 - 163 |

| Pyrimidine C-4, C-6 | ~157 - 159 |

| Pyrimidine C-5 | ~120 - 122 |

| Ester O-CH₂ | ~62 - 64 |

| Malonate CH | ~55 - 58 |

| Ester CH₃ | ~13 - 15 |

Interpretation:

-

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the diethyl ester groups are expected to have the most downfield chemical shift.

-

Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The C-2 carbon, being directly attached to the malonate group and between two nitrogen atoms, will be significantly deshielded. The C-4 and C-6 carbons will also be deshielded due to the adjacent nitrogen atoms. The C-5 carbon will be the most upfield of the pyrimidine carbons.

-

Ethyl Ester Carbons (O-CH₂ and CH₃): The methylene carbons (O-CH₂) are attached to oxygen and will be more deshielded than the terminal methyl carbons (CH₃).

-

Malonate Methine Carbon (CH): The alpha-carbon of the malonate will have a chemical shift influenced by the attached pyrimidine ring and the two ester groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and pyrimidine functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3100 - 3000 | Medium | Aromatic C-H | Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H | Stretch |

| ~1750 - 1730 | Strong | Ester C=O | Stretch |

| ~1600 - 1550 | Medium-Strong | Pyrimidine C=N, C=C | Ring Stretch |

| ~1250 - 1000 | Strong | Ester C-O | Stretch |

Interpretation:

-

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just above 3000 cm⁻¹. The aliphatic C-H stretching from the ethyl groups will appear just below 3000 cm⁻¹.

-

Carbonyl Stretching (C=O): A very strong and sharp absorption band in the region of 1750-1730 cm⁻¹ is the most characteristic feature of the spectrum, corresponding to the C=O stretching of the two ester groups.

-

Pyrimidine Ring Stretching (C=N, C=C): The pyrimidine ring will exhibit several characteristic stretching vibrations in the 1600-1550 cm⁻¹ region.

-

C-O Stretching: A strong band in the 1250-1000 cm⁻¹ region will be due to the C-O stretching of the ester groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of this compound is expected to be influenced by the stability of the pyrimidine ring and the lability of the ester groups.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 238, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

Loss of an ethoxy radical (-•OCH₂CH₃): A fragment at m/z = 193.

-

Loss of an ethyl radical (-•CH₂CH₃): A fragment at m/z = 209.

-

Loss of ethanol (-CH₃CH₂OH): A fragment at m/z = 192.

-

Loss of the diethyl malonate moiety: A prominent peak corresponding to the pyrimidinyl cation at m/z = 79.

-

Cleavage of the ester group: Fragments corresponding to [COOCH₂CH₃]⁺ at m/z = 73.

-

Caption: Predicted mass spectral fragmentation of this compound.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained using a neat liquid film between two NaCl or KBr plates, or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR cell.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation analysis, tandem mass spectrometry (MS/MS) can be employed.

Caption: General workflow for the spectral analysis of an organic compound.

Conclusion

References

- Human Metabolome Database.

- MDPI.

- NIST WebBook.

Sources

Navigating the Solubility Landscape of Diethyl 2-(pyrimidin-2-yl)malonate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 2-(pyrimidin-2-yl)malonate, a key building block in contemporary drug discovery and organic synthesis. While specific quantitative solubility data for this compound remains largely unpublished, this document synthesizes foundational chemical principles, data from analogous structures, and established experimental protocols to empower researchers in predicting, assessing, and optimizing its solubility in various organic solvents. This guide is intended for chemists, pharmacologists, and formulation scientists engaged in research and development involving this versatile pyrimidine derivative.

Introduction: The Significance of this compound

This compound (CAS No. 164296-40-6) is a compound of increasing interest within the scientific community.[1] Its structural architecture, featuring a pyrimidine ring attached to a malonic ester moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.[2] The pyrimidine core is a common feature in numerous bioactive molecules, including antiviral and anticancer agents. The malonic ester component provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular frameworks.

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in the development of drug delivery systems. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Calculated logP | 0.6864 | [1] |

| Topological Polar Surface Area (TPSA) | 78.38 Ų | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 5 | [1] |

The calculated octanol-water partition coefficient (logP) of approximately 0.69 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[1] A positive logP value indicates a preference for the organic phase over the aqueous phase, yet the value is not exceedingly high, suggesting it will not be exclusively soluble in non-polar solvents.[3] The presence of six hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ester groups) will contribute to its interaction with polar solvents.[1]

Based on these properties, a qualitative prediction of its solubility in common organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of hydrogen bond acceptors suggests that this compound should exhibit good solubility in these solvents. Studies on other pyrimidine derivatives have shown that solubility in alcohols like methanol tends to increase with temperature.[4][5]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are generally good at dissolving a wide range of organic compounds. Given the compound's polarity, good to excellent solubility is anticipated in these solvents. Research on similar pyrimidine derivatives has indicated high solubility in DMF.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar pyrimidine ring and ester functional groups, the solubility in non-polar solvents is expected to be limited.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective for a broad range of organic molecules. Moderate to good solubility is expected.

It is important to note that these are predictions. Actual quantitative solubility can be influenced by factors such as crystalline packing forces in the solid state. Therefore, experimental determination is crucial.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (purity ≥95%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade.

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with the same solvent used for the solubility determination to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (in mg/mL or g/L) = (Concentration of diluted sample) x (Dilution factor)

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[6] This is an important consideration for processes like recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic screening of solvents with varying polarities is recommended to find the optimal solvent for a specific application.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and purified sample of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a comprehensive understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. The balanced polarity suggested by its calculated logP and the presence of hydrogen bond acceptors indicate that it is likely to be soluble in a range of polar protic and aprotic organic solvents, with limited solubility in non-polar solvents.

For researchers and drug development professionals, the provided experimental protocol offers a robust framework for the accurate determination of its solubility in solvents of interest. This empirical data is indispensable for optimizing reaction conditions, developing purification strategies, and formulating this promising synthetic intermediate for its intended applications.

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Solubility of Pyrimidine. Solubility of Things. (URL: available through search results)

- BenchChem Technical Support Team. (2025, December).

- (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Semantic Scholar.

- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- ChemScene. (n.d.). This compound. (URL: available through search results)

- Wikipedia. (n.d.).

- BenchChem. (n.d.). Diethyl 2-(Pyridin-2-yl)

- PubChem. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. solubilityofthings.com [solubilityofthings.com]

The Synthesis of Pyrimidine Derivatives from Diethyl Malonate: A Technical Guide for Advancing Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its prevalence in nature, most notably as a fundamental component of nucleic acids, underscores its biological significance.[3][5] This guide provides an in-depth exploration of the synthesis of pyrimidine derivatives, with a specific focus on the utility of diethyl malonate as a versatile and foundational starting material. We will dissect classical and modern synthetic strategies, delve into reaction mechanisms, provide detailed experimental protocols, and discuss the broad pharmacological applications of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these synthetic pathways for the creation of novel therapeutics.

Introduction: The Enduring Importance of Pyrimidines

Pyrimidines, six-membered aromatic heterocycles with nitrogen atoms at the 1 and 3 positions, are of paramount importance in the pharmaceutical landscape.[5][6] Their derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][7][8] Marketed drugs such as the anticancer agent 5-fluorouracil, the antiviral zidovudine, and sedative-hypnotics like phenobarbitone all feature the pyrimidine core, highlighting the scaffold's therapeutic versatility.[1]

The synthetic accessibility and structural diversity of pyrimidines have made them a "privileged scaffold" in drug discovery.[3] One of the most reliable and time-tested precursors for constructing the pyrimidine ring is diethyl malonate. Its unique chemical properties, particularly the reactivity of its central methylene group, make it an ideal building block for forming the C-C-C fragment required for cyclization.

Core Synthesis Principles: The Role of Diethyl Malonate

The utility of diethyl malonate in pyrimidine synthesis stems from two key features:

-

Acidity of the α-Carbon: The methylene (-CH2-) group is flanked by two electron-withdrawing ester groups, rendering the α-protons acidic. This allows for easy deprotonation by a base (e.g., sodium ethoxide) to form a stabilized enolate, which is a potent nucleophile.

-

1,3-Dicarbonyl System: The two ester functionalities provide the necessary electrophilic sites for cyclization with a nitrogen-containing component like urea or guanidine.

This dual reactivity allows diethyl malonate to act as a versatile three-carbon building block for the construction of the six-membered pyrimidine ring.[9]

Classical Synthesis: The Condensation of Diethyl Malonate and Urea

The most fundamental approach to pyrimidine synthesis from diethyl malonate is its condensation reaction with urea or thiourea. This reaction is the basis for the synthesis of barbituric acid and its derivatives, a class of drugs known for their sedative and hypnotic properties.[10][11]

Reaction Mechanism

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves to deprotonate the diethyl malonate.[10][12][13] The mechanism proceeds as follows:

-

Enolate Formation: Sodium ethoxide abstracts a proton from the active methylene group of diethyl malonate, forming a nucleophilic enolate.

-

Nucleophilic Acyl Substitution: The enolate attacks one of the carbonyl carbons of urea. The tetrahedral intermediate then collapses, eliminating a molecule of ethanol.

-

Second Nucleophilic Acyl Substitution: The newly formed intermediate undergoes an intramolecular reaction where the remaining nitrogen of the urea attacks the second ester carbonyl group.

-

Cyclization and Elimination: This attack forms a cyclic intermediate, which then eliminates a second molecule of ethanol to yield the stable barbiturate ring.

-

Protonation: Acidic workup protonates the final product.

Diagram: Mechanism of Barbituric Acid Synthesis

Caption: Reaction mechanism for the synthesis of Barbituric Acid.

Experimental Protocol: Synthesis of Barbituric Acid

This protocol is adapted from established procedures and provides a reliable method for the synthesis of barbituric acid.[11][12][14]

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 cc total)

-

Diethyl malonate (80 g, 0.5 mole)

-

Urea (30 g, 0.5 mole), dried

-

Concentrated Hydrochloric Acid

-

Deionized Water

Procedure:

-

Prepare Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser (protected by a calcium chloride tube), dissolve 11.5 g of finely cut sodium in 250 cc of absolute ethanol. The reaction can be vigorous; cool the flask if necessary.

-

Add Reagents: Once all the sodium has reacted, add 80 g of diethyl malonate to the sodium ethoxide solution. Separately, dissolve 30 g of dry urea in 250 cc of hot (approx. 70°C) absolute ethanol. Add this urea solution to the reaction flask.

-

Reflux: Shake the mixture well to ensure homogeneity. Heat the mixture to reflux for 7 hours using an oil bath set to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during this time.[11][14]

-

Work-up: After the reflux period, add 500 cc of hot (50°C) water to dissolve the solid. Then, while stirring, carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper (approx. 45 cc).[11][14]

-

Isolation and Purification: Cool the clear solution in an ice bath overnight to crystallize the barbituric acid. Collect the white product by suction filtration using a Büchner funnel. Wash the solid with 50 cc of cold water.

-

Drying: Dry the product in an oven at 105-110°C for 4 hours. The expected yield is 46–50 g (72–78% of the theoretical amount).[11][14]

Modern Methodologies: The Biginelli Reaction

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like diethyl malonate or ethyl acetoacetate), and urea or thiourea.[15][16][17] This powerful multicomponent reaction (MCR) allows for the rapid assembly of complex 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in the pharmaceutical industry as calcium channel blockers and antihypertensive agents.[16]

Reaction Mechanism

While several mechanisms have been proposed over the years, the one suggested by Kappe is now widely accepted.[16][18] It involves the following key steps:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-determining step.

-

Nucleophilic Addition: The enol form of the β-dicarbonyl compound (diethyl malonate) adds to the iminium ion.

-

Cyclization and Dehydration: The amino group of the ureide then attacks the ester carbonyl, leading to cyclization. Subsequent dehydration yields the final dihydropyrimidine product.

Diagram: Kappe Mechanism of the Biginelli Reaction

Caption: The accepted Kappe mechanism for the Biginelli reaction.

Catalysis and Modern Improvements

The classical Biginelli reaction often suffers from long reaction times and low yields. Modern research has focused on improving this reaction through various catalytic systems and energy sources.

-

Lewis and Brønsted Acids: A wide range of catalysts, including Lewis acids (e.g., Yb(OTf)3, InCl3, RuCl3) and Brønsted acids (e.g., HBF4–SiO2), have been shown to significantly enhance reaction rates and yields.[19][20]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times from hours to minutes, often providing higher yields and cleaner products.[21][22][23] This approach is particularly effective for solvent-free reactions, aligning with the principles of green chemistry.[21][23]

-

Polymer-Supported Catalysts: Immobilizing catalysts on solid supports simplifies product purification and allows for catalyst recycling, making the process more economical and environmentally friendly.[24]

Table 1: Comparison of Catalytic Systems for the Biginelli Reaction

| Catalyst System | Typical Conditions | Reaction Time | Yield (%) | Reference |

| Classical (HCl) | Reflux in Ethanol | 18-24 hours | 20-60 | [15] |

| Yb(OTf)₃ | Solvent-free, 100°C | 1-2 hours | 85-95 | [20] |

| Sulfamic Acid / MW | Solvent-free, 300W | 2-5 minutes | 88-96 | [21] |

| AFMP / MW | 80°C, 50W | 10 minutes | 89-98 | [22] |

AFMP: Acid-functionalized mesoporous polymer; MW: Microwave irradiation

Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Reaction

This protocol demonstrates a modern, efficient, and environmentally friendly approach to synthesizing DHPMs.[21][25]

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde, 1 mmol)

-

Diethyl Malonate (1 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., Sulfamic Acid, 20 mol%)

-

Ethyl Acetate / Hexane for recrystallization

Procedure:

-

Mixing Reagents: In a 100 mL beaker or a dedicated microwave reaction vessel, combine the aldehyde (1 mmol), diethyl malonate (1 mmol), urea (1.5 mmol), and the catalyst.

-

Microwave Irradiation: Cover the beaker with a watch glass and place it in a domestic or laboratory microwave oven. Irradiate the mixture at a power of 300-500 watts for the time required to complete the reaction (typically 2-10 minutes, monitored by TLC).[21][22]

-

Work-up: After irradiation, allow the mixture to cool to room temperature. Add cold water (approx. 20 mL) to the solid product and stir to remove excess urea.

-

Isolation and Purification: Collect the crude product by suction filtration. Recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane or ethanol, to afford the pure dihydropyrimidinone derivative.[23]

Applications in Drug Development

The pyrimidine derivatives synthesized from diethyl malonate and related precursors are integral to a wide array of pharmaceuticals. The structural diversity achievable through methods like the Biginelli reaction allows for the fine-tuning of pharmacological activity.[19]

-

Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer therapy.[7]

-

Antiviral and Antibacterial Agents: The pyrimidine ring is a key component of drugs that interfere with viral replication or bacterial cell wall synthesis.[1][2]

-

Central Nervous System (CNS) Agents: The barbiturates, synthesized via the classical condensation, are well-known sedatives, hypnotics, and anticonvulsants.[1][11]

-

Cardiovascular Drugs: DHPMs derived from the Biginelli reaction often act as calcium channel blockers, used in the treatment of hypertension.[16]

Conclusion

The synthesis of pyrimidine derivatives using diethyl malonate as a key building block remains a robust and highly relevant field of organic chemistry. From the classical synthesis of barbiturates to the modern, highly efficient, and green methodologies of the catalyzed Biginelli reaction, these pathways provide chemists with powerful tools for drug discovery. The ability to rapidly generate diverse libraries of pyrimidine-based compounds ensures that this scaffold will continue to yield novel therapeutic agents for the foreseeable future. By understanding the underlying mechanisms and embracing modern techniques like microwave-assisted synthesis, researchers can significantly accelerate the development of next-generation pharmaceuticals.

References

- Filo. (2025, December 9).

- SciSpace. (2021, June 25).

- (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.

- Barbituric acid. Organic Syntheses Procedure.

- CUTM Courseware. (n.d.).

- Barbitur

- rxsol chemo pharma international. (n.d.). BARBITURIC ACID FOR SYNTHESIS.

- Bentham Science Publishers. (2013, November 1).

- BIGINELLI REACTION. (n.d.).

- SYNTHESIS OF PYRIMIDINE DERIV

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.).

- BenchChem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.

- Biginelli reaction. Wikipedia.

- RSC Publishing. (2021, February 3). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products.

- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.).

- MDPI. (2023, January 12).

- ResearchGate. (2019, April).

- An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Mini Reviews in Medicinal Chemistry, 22(6), 884-903.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Biginelli Reaction: Polymer Supported Catalytic Approaches.

- Biginelli Reaction. Organic Chemistry Portal.

- ChemRxiv. (n.d.). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer.

- ResearchGate. (2016, May 28). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.

- TSI Journals. (n.d.). Microwave-accelerated green synthesis of dihydropyrimidinones.

- Longdom Publishing. (2017, March 28). Synthesis and Investigation of New Different Pyrimidine-Thiones.

- Pyrimidine synthesis. Organic Chemistry Portal.

- Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. (2021, June 9). [Video]. YouTube.

- Woerly, E. (2008, November 24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Chemistry.

Sources

- 1. scispace.com [scispace.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchtrend.net [researchtrend.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. bu.edu.eg [bu.edu.eg]

- 10. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. BARBITURIC ACID FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. BIGINELLI REACTION | PPT [slideshare.net]

- 16. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.illinois.edu [chemistry.illinois.edu]

- 19. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 20. Biginelli Reaction [organic-chemistry.org]

- 21. asianpubs.org [asianpubs.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. tsijournals.com [tsijournals.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

The Pyrimidinyl Malonate Core: A Technical Guide to the Reactivity of its Active Methylene Group

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] When functionalized with a malonate group, the resulting pyrimidinyl malonate scaffold becomes a powerful and versatile building block for the synthesis of complex heterocyclic systems and novel drug candidates. The reactivity of the active methylene group, nestled between the two ester functionalities and influenced by the electron-deficient pyrimidine ring, is the key to its synthetic utility. This in-depth technical guide provides a comprehensive exploration of the factors governing this reactivity, detailed discussions of key transformations, and field-proven insights into the practical application of pyrimidinyl malonates in modern drug discovery.

Introduction: The Strategic Importance of Pyrimidinyl Malonates

The fusion of a pyrimidine ring with a malonate moiety creates a synthon of significant strategic value in organic synthesis and drug development. The pyrimidine ring itself is a privileged scaffold, present in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal pharmacophore for targeting a wide range of biological targets. The malonate group, with its highly reactive active methylene center, provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of intricate molecular architectures.

The primary focus of this guide is the active methylene group in pyrimidinyl malonates and its unique reactivity profile, which is modulated by the electronic properties of the attached pyrimidine ring. Understanding and harnessing this reactivity is paramount for the efficient synthesis of novel pyrimidine-based therapeutics.

Core Principles: Understanding the Reactivity of the Active Methylene Group

The reactivity of the methylene group (-CH2-) in pyrimidinyl malonates is fundamentally dictated by the acidity of its protons. This acidity is significantly enhanced by the presence of two flanking electron-withdrawing ester groups and the electron-deficient pyrimidine ring.

Electronic Effects of the Pyrimidine Ring

The pyrimidine ring, with its two nitrogen atoms, is a π-deficient heteroaromatic system. This inherent electron-withdrawing nature exerts a powerful inductive (-I) and mesomeric (-M) effect on the attached malonate group. This electronic pull further polarizes the C-H bonds of the methylene group, increasing the acidity of the protons and stabilizing the resulting carbanion (enolate) upon deprotonation.

The position of the malonate group on the pyrimidine ring (e.g., C-2, C-4/6, or C-5) will subtly influence the degree of this electronic effect. For instance, a malonate at the C-2 or C-4/6 positions will experience a more pronounced electron-withdrawing effect compared to one at the C-5 position, due to the proximity of the ring nitrogen atoms.

Resonance Stabilization of the Enolate

The primary driver for the high reactivity of the active methylene group is the exceptional stability of its conjugate base, the enolate. Upon deprotonation by a suitable base, the negative charge is delocalized over the two ester carbonyl groups and, to a lesser extent, into the pyrimidine ring. This extensive resonance stabilization significantly lowers the pKa of the methylene protons, making them readily abstractable.

Caption: Resonance stabilization of the malonate enolate.

Influence of Substituents on the Pyrimidine Ring

The reactivity of the active methylene group can be fine-tuned by the nature and position of substituents on the pyrimidine ring.

-

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, will partially offset the electron-withdrawing nature of the pyrimidine ring, slightly decreasing the acidity of the methylene protons and reducing the reactivity of the enolate.

-

Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, will further enhance the electron-deficient character of the pyrimidine ring, leading to a more acidic methylene group and a more stabilized, less reactive (more selective) enolate.

This ability to modulate reactivity through substituent effects is a powerful tool for directing the outcome of synthetic transformations.

Key Transformations of the Active Methylene Group

The enhanced acidity of the methylene protons in pyrimidinyl malonates opens up a rich landscape of synthetic transformations. The following sections detail the most important reactions, providing mechanistic insights and practical considerations.

Alkylation: Building Molecular Complexity

The alkylation of the enolate derived from a pyrimidinyl malonate is a fundamental C-C bond-forming reaction. This reaction is typically carried out using a base to generate the enolate, followed by the addition of an alkyl halide.

Causality in Experimental Choices:

-

Choice of Base: The selection of the base is critical. A base that is strong enough to quantitatively deprotonate the malonate but not so strong as to cause unwanted side reactions (e.g., hydrolysis of the esters) is ideal. Sodium ethoxide (NaOEt) in ethanol is a classic choice, as any transesterification that occurs does not change the product. For more sensitive substrates, milder bases like potassium carbonate (K2CO3) with a phase-transfer catalyst can be employed.[2]

-

Alkylating Agent: Primary and secondary alkyl halides are the most effective electrophiles for this S_N2 reaction.[3] Tertiary alkyl halides are generally not suitable as they tend to undergo elimination.

-

Dialkylation: The monoalkylated product still possesses an acidic proton and can undergo a second alkylation.[4] To favor monoalkylation, a stoichiometric amount of the alkylating agent should be used. For dialkylation, an excess of both the base and the alkylating agent is required.

Experimental Protocol: Mono-alkylation of Diethyl 2-(pyrimidin-2-yl)malonate

-

Enolate Formation: To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add this compound (1.0 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: After stirring for 30 minutes, add the alkyl halide (1.0 eq.) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to reflux to go to completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the mono-alkylation of pyrimidinyl malonate.

Acylation: Introduction of Carbonyl Functionality

Acylation of the active methylene group provides access to β-keto esters, which are valuable intermediates for the synthesis of various heterocyclic systems. The reaction is typically performed with an acid chloride or anhydride in the presence of a base.

Causality in Experimental Choices:

-

Acylating Agent: Acid chlorides are generally more reactive than anhydrides.

-

Base: A non-nucleophilic base, such as a tertiary amine (e.g., triethylamine) or magnesium chloride with a tertiary amine, is often used to avoid competing reactions with the acylating agent.[4]

Experimental Protocol: Acylation of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq.) and magnesium chloride (1.1 eq.) in a suitable aprotic solvent (e.g., acetonitrile or THF), add triethylamine (2.2 eq.) at 0 °C.

-

Acylation: Add the acid chloride (1.1 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the alkylation reaction.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a nucleophilic addition of the active methylene compound to a carbonyl group (aldehyde or ketone), followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is a powerful tool for constructing carbon-carbon double bonds.

Causality in Experimental Choices:

-

Catalyst: The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or β-alanine), to avoid self-condensation of the aldehyde or ketone.[6]

-

Reaction Conditions: The reaction is often carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product. Toluene or benzene are common choices.

Caption: General mechanism of the Knoevenagel condensation.

Michael Addition: Conjugate Addition Reactions

The enolate of a pyrimidinyl malonate can act as a Michael donor, undergoing a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7] This reaction is highly valuable for the construction of 1,5-dicarbonyl compounds, which are precursors to cyclic systems.

Causality in Experimental Choices:

-

Catalyst: The Michael addition is typically catalyzed by a base, which can be either a strong base like an alkoxide or a weaker base for more sensitive substrates.

-